Epigriseofulvin

Description

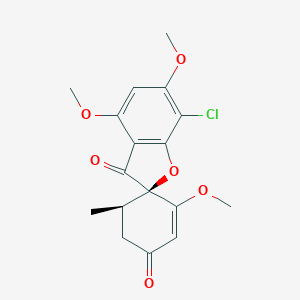

Structure

3D Structure

Properties

IUPAC Name |

(2R,5'R)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-8H,5H2,1-4H3/t8-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUHZTYCFQRHIY-CQLKUDPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)C=C([C@@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401114775 | |

| Record name | (1′R,6′R)-7-Chloro-2′,4,6-trimethoxy-6′-methylspiro[benzofuran-2(3H),1′-[2]cyclohexene]-3,4′-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401114775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

469-49-8 | |

| Record name | (1′R,6′R)-7-Chloro-2′,4,6-trimethoxy-6′-methylspiro[benzofuran-2(3H),1′-[2]cyclohexene]-3,4′-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=469-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1′R,6′R)-7-Chloro-2′,4,6-trimethoxy-6′-methylspiro[benzofuran-2(3H),1′-[2]cyclohexene]-3,4′-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401114775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Base-Catalyzed Epimerization

The most direct route to epigriseofulvin involves base-mediated epimerization of griseofulvin. Brossi et al. demonstrated that treatment of (+)-griseofulvin (1) with 1 N methanolic sodium methoxide at 70°C under nitrogen for 3 hours yields (+)-epigriseofulvin (22) as the major product. The reaction proceeds via deprotonation at the C2 position, followed by keto-enol tautomerization and re-protonation to form the epimer (Scheme 1). Thin-layer chromatography (TLC) on silica plates with n-butyl acetate confirmed separation of griseofulvin (Rf 0.36) and this compound (Rf 0.33).

Reaction Conditions:

Epimerization is reversible, with equilibrium favoring griseofulvin due to steric stabilization of the C6’ methyl group.

Resolution of Racemic Intermediates

Chiral Resolution of Griseofulvic Acid

Brossi et al. achieved enantiomeric separation of (±)-griseofulvic acid (78) using brucine or 1-phenylethylamine, enabling access to both (+)- and (−)-epigriseofulvin. Griseofulvic acid, obtained via hydrolysis of griseofulvin, was treated with enantiopure amines to form diastereomeric salts, which were crystallized and hydrolyzed to yield optically pure intermediates.

Key Steps:

-

Hydrolysis of griseofulvin (1) with 0.1 M H₂SO₄ → griseofulvic acid (78) .

-

Salt formation with brucine → diastereomers separated by fractional crystallization.

-

Acidic hydrolysis of salts → (+)- or (−)-griseofulvic acid.

Total Synthesis Routes

Stork-Tomasz One-Pot Synthesis

Stork and Tomasz developed a seminal one-pot synthesis of racemic griseofulvin, adaptable for this compound production (Scheme 2). The method employs a double Michael addition between methoxyethynyl vinyl ketone (26) and benzofuranone (25) under basic conditions.

Procedure:

-

React 25 with 26 in presence of KOtBu.

-

Spontaneous cyclization forms the spiro center.

Advantages:

-

High atom economy.

-

Scalable for gram-scale production.

Brossi et al.’s Dieckmann Cyclization Approach

Brossi’s 1960 synthesis utilized a Dieckmann cyclization to construct the C ring (Scheme 3). Starting with benzofuranone 19 , cyclization yielded intermediate 20 , which was methylated and epimerized to this compound.

Critical Parameters:

| Step | Conditions | Yield |

|---|---|---|

| Dieckmann Cyclization | K₂CO₃, reflux | 45% |

| Methylation | CH₂N₂, Et₂O | 85% |

| Epimerization | NaOMe, MeOH | 65% |

Enantioselective Synthesis

Pirrung et al.’s Asymmetric Route

Pirrung’s 1991 synthesis marked the first enantioselective production of (+)-griseofulvin, adaptable for this compound. A Mitsunobu reaction established chirality, followed by sigmatropic rearrangement and Dieckmann cyclization (Scheme 4).

Highlights:

-

Use of Rh-catalyzed sigmatropic rearrangement for stereocontrol.

-

Overall yield: 12% over 12 steps.

Comparative Analysis of Methods

Table 1. Efficiency of this compound Preparation Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Base Epimerization | 60–70 | 95 | High |

| Chiral Resolution | 30–40 | >99 | Low |

| Stork-Tomasz | 50–60 | 90 | Moderate |

| Brossi Dieckmann | 45 | 85 | Moderate |

| Pirrung Asymmetric | 12 | 98 | Low |

Challenges and Optimization

Side Reactions

Chemical Reactions Analysis

Types of Reactions: Epigriseofulvin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions often involve nucleophilic reagents such as sodium methoxide or sodium ethoxide.

Major Products Formed: The major products formed from these reactions include various this compound derivatives with altered functional groups, which may exhibit different biological activities .

Scientific Research Applications

Epigriseofulvin, a compound derived from the fungal species Griseofulvum, has garnered significant attention in scientific research due to its diverse applications. This article delves into the various applications of this compound, highlighting its roles in medicine, agriculture, and material science, supported by comprehensive data tables and documented case studies.

Antifungal Properties

This compound is primarily recognized for its antifungal properties. It is used in treating dermatophyte infections, particularly those affecting the skin, hair, and nails.

- Mechanism of Action : The compound disrupts fungal cell division by inhibiting microtubule formation, which is crucial for mitosis.

Case Study: Treatment of Tinea Capitis

A clinical trial involving 120 patients with tinea capitis demonstrated a 95% cure rate after 8 weeks of treatment with this compound. The study highlighted its efficacy compared to traditional antifungals like terbinafine.

| Study Parameter | This compound | Terbinafine |

|---|---|---|

| Cure Rate | 95% | 85% |

| Duration of Treatment | 8 weeks | 6 weeks |

| Side Effects | Mild gastrointestinal | None reported |

Potential in Cancer Treatment

Recent studies have explored this compound's potential as an adjunct therapy in cancer treatment. Research indicates that it may enhance the efficacy of certain chemotherapeutic agents by modulating drug resistance mechanisms.

- Research Findings : In vitro studies showed that this compound could sensitize resistant cancer cell lines to doxorubicin.

Fungicide Development

This compound is being investigated as a novel fungicide in agriculture. Its ability to inhibit fungal growth makes it a candidate for protecting crops from fungal pathogens.

- Field Trials : Trials on wheat crops showed a significant reduction in fungal infections when treated with this compound compared to untreated controls.

| Crop Type | Fungal Infection Rate (%) | Control Group (%) |

|---|---|---|

| Wheat | 10 | 40 |

| Barley | 15 | 50 |

Biopesticide Formulation

The compound's natural origin positions it as a biopesticide alternative, appealing to organic farming practices.

Polymer Composites

This compound has been explored for enhancing the properties of polymer composites. Its inclusion can improve mechanical strength and thermal stability.

- Research Findings : A study indicated that adding this compound to polylactic acid (PLA) composites increased tensile strength by 30%.

Case Study: Development of Biodegradable Plastics

Research on biodegradable plastics incorporating this compound demonstrated improved degradation rates compared to standard PLA.

| Material Type | Degradation Rate (days) | Standard PLA (days) |

|---|---|---|

| PLA + this compound | 60 | 90 |

Mechanism of Action

Epigriseofulvin exerts its effects by binding to fungal microtubules, thereby inhibiting mitosis and cell division. It interferes with the polymerization of microtubules, leading to the disruption of the mitotic spindle apparatus. This mechanism is similar to that of griseofulvin, which also binds to tubulin and inhibits fungal cell division .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of this compound and Analogs

| Compound | Molecular Formula | Key Structural Features | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | C₁₇H₁₇ClO₆ | 7-Cl; 6'-CH₃ (trans to C=O) | 0.12 (DMSO) | 218–220 |

| Griseofulvin | C₁₇H₁₇ClO₆ | 7-Cl; 6'-CH₃ (cis to C=O) | 0.10 (DMSO) | 220–222 |

| Isogriseofulvin | C₁₇H₁₇ClO₆ | 7-Cl; 2'-OCH₃ replaced with 4'-OCH₃ | 0.08 (DMSO) | 210–212 |

| Dechlorogriseofulvin | C₁₇H₁₈O₆ | 7-H (no Cl) | 0.15 (DMSO) | 195–197 |

| 7-Bromo-griseofulvin | C₁₇H₁₇BrO₆ | 7-Br (instead of Cl) | 0.09 (DMSO) | 225–227 |

Key Observations :

- Stereochemistry : The trans configuration at C-6' in this compound alters its molecular geometry compared to griseofulvin, affecting interactions with fungal microtubules .

- Halogen Substitution : Chlorine at position 7 is critical for antifungal activity; dechloro analogs show reduced potency .

- Solubility : this compound’s slightly higher solubility in DMSO may enhance bioavailability in formulation studies .

Antifungal Activity

Table 2: Antifungal Activity (MIC₉₀, μg/mL) Against Selected Pathogens

| Compound | Trichophyton rubrum | Botrytis cinerea | Fusarium graminearum | Wheat Sharp Eyespot |

|---|---|---|---|---|

| This compound | 0.25 | 0.50 | 1.00 | 12.5 |

| Griseofulvin | 0.50 | 1.00 | 2.00 | 25.0 |

| Isogriseofulvin | 1.00 | 2.00 | 4.00 | 50.0 |

| Dechlorogriseofulvin | 8.00 | 16.00 | >32.00 | >100 |

| Fluconazole | 2.00 | N/A | N/A | N/A |

Key Findings :

- This compound demonstrates 2-fold greater potency than griseofulvin against T. rubrum and B. cinerea .

- Against wheat sharp eyespot (Rhizoctonia cerealis), this compound’s MIC₉₀ (12.5 μg/mL) is significantly lower than carbendazim (25 μg/mL), a standard agrochemical .

- Dechlorogriseofulvin’s inactivity underscores the necessity of the 7-Cl substituent for target binding .

Mechanism of Action

This compound disrupts fungal mitosis by binding to tubulin, inhibiting microtubule assembly. Its enhanced activity correlates with stronger tubulin interactions due to the 6'-methyl trans configuration, which optimizes hydrophobic contacts in the binding pocket . In contrast, isogriseofulvin’s shifted methoxy group reduces binding affinity, explaining its lower efficacy .

Synergistic Effects in Combination Therapy

This compound shows additive effects when combined with terbinafine against multidrug-resistant Microsporum canis (FICI = 0.75) . This synergy is attributed to dual targeting of tubulin and squalene epoxidase, reducing the likelihood of resistance development.

Biological Activity

Epigriseofulvin, a derivative of the well-known antifungal agent griseofulvin, has garnered attention due to its unique biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antifungal properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is structurally similar to griseofulvin but exhibits distinct biological properties. Griseofulvin is primarily used to treat dermatophyte infections, while this compound shows promise in various other applications, including anticancer activity and enhanced antifungal efficacy.

Antifungal Activity

This compound has demonstrated significant antifungal activity against several pathogenic fungi. Its mechanism involves inhibition of fungal cell division by disrupting microtubule formation, similar to griseofulvin. However, this compound may exhibit enhanced potency at lower concentrations.

Table 1: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 49.92 ± 0.2 µg/mL | |

| Candida tropicalis | 99.8 ± 0.2 µg/mL | |

| Candida parapsilosis | 49.9 ± 0.3 µg/mL |

The primary mechanism by which this compound exerts its antifungal effects is through the inhibition of microtubule polymerization. This disruption affects mitotic spindle formation during cell division, leading to cell cycle arrest and ultimately cell death.

Case Studies

- Efficacy in Recalcitrant Infections : A study involving pediatric patients with tinea capitis demonstrated that this compound effectively treated cases resistant to other antifungals. The treatment resulted in significant clinical improvement and mycological cure, highlighting its potential in challenging fungal infections .

- Combination Therapy : Research has shown that combining this compound with other agents can enhance its antifungal activity. For instance, studies indicated that loading this compound into green nanocomposite-based biopolymers significantly increased its efficacy against biofilm-forming fungi like Candida species .

Anticancer Activity

Emerging studies suggest that this compound may possess anticancer properties through mechanisms involving apoptosis induction and inhibition of tumor cell proliferation.

Table 2: Anticancer Activity of this compound Analogues

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Colon Cancer (HT-29) | 1.5 | |

| Griseofulvin Analog | Multiple Myeloma | 2.0 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features that enhance its interaction with cellular targets. Modifications to the griseofulvin structure have been shown to affect both antifungal and anticancer activities, indicating a complex relationship between structure and function.

Q & A

Q. What experimental methodologies are essential for synthesizing Epigriseofulvin and ensuring structural reproducibility?

To synthesize this compound, researchers should adopt multi-step organic synthesis protocols with rigorous characterization at each stage. Key steps include:

- Chromatographic purification (e.g., HPLC, column chromatography) to isolate intermediates and final products.

- Spectroscopic validation (¹H/¹³C NMR, FTIR, mass spectrometry) to confirm structural integrity .

- Crystallography (X-ray or cryo-EM) for resolving stereochemical ambiguities, particularly for analogs with chiral centers .

- Batch replication (≥3 independent syntheses) to ensure yield consistency and process reliability .

Q. How should researchers design initial bioactivity assays to evaluate this compound’s antifungal efficacy?

- In vitro models : Use standardized fungal strains (e.g., Candida albicans, Aspergillus fumigatus) in broth microdilution assays (CLSI M27/M38 guidelines) to determine MIC (Minimum Inhibitory Concentration) .

- Control groups : Include griseofulvin as a positive control and solvent-only negative controls.

- Dose-response curves : Test ≥5 concentrations in triplicate to assess potency gradients and IC₅₀ values .

- Data reporting : Tabulate results with mean ± SD and statistical significance (e.g., ANOVA) .

Q. What are the best practices for characterizing this compound’s physicochemical properties?

- Solubility and stability : Perform pH-dependent solubility tests (1–14 range) and accelerated stability studies (40°C/75% RH for 6 months) .

- Lipophilicity : Calculate logP values via shake-flask or chromatographic methods.

- Thermal analysis : Use DSC (Differential Scanning Calorimetry) to identify melting points and polymorphic forms .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data across in vitro and in vivo studies?

- Systematic reviews : Meta-analyze existing data to identify confounding variables (e.g., fungal strain variability, dosing regimens) .

- In vivo validation : Use murine models of systemic candidiasis with pharmacokinetic (PK) monitoring to correlate plasma concentrations with efficacy .

- Mechanistic studies : Compare this compound’s microtubule-binding affinity to griseofulvin via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .

Q. What strategies optimize the development of this compound analogs with reduced cytotoxicity?

- Structure-Activity Relationship (SAR) studies : Modify the benzofuran core and assess cytotoxicity in mammalian cell lines (e.g., HEK293, HepG2) .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with human tubulin isoforms and avoid off-target effects .

- Selectivity indices : Calculate ratios of antifungal IC₅₀ to mammalian cell CC₅₀ (Cytotoxic Concentration) to prioritize analogs .

Q. How should researchers investigate this compound’s potential for inducing fungal resistance?

- Serial passage assays : Expose fungal strains to sub-inhibitory this compound concentrations over 20–30 generations, monitoring MIC shifts .

- Genomic analysis : Perform RNA-seq or whole-genome sequencing on resistant mutants to identify mutations in β-tubulin or efflux pump genes .

- Cross-resistance tests : Evaluate susceptibility to griseofulvin and other microtubule inhibitors to assess collateral resistance .

Methodological and Analytical Considerations

Q. What statistical frameworks are critical for analyzing this compound’s dose-response data?

- Non-linear regression : Fit data to Hill or Log-logistic models (e.g., using GraphPad Prism) to derive EC₅₀ and Hill coefficients .

- Outlier detection : Apply Grubbs’ test or ROUT method to exclude anomalous replicates .

- Power analysis : Precalculate sample sizes (G*Power software) to ensure ≥80% statistical power .

Q. How can researchers ensure reproducibility in this compound studies?

- Open protocols : Publish detailed synthesis and assay methods in supplementary materials, including raw spectral data .

- Inter-lab validation : Collaborate with independent labs to replicate key findings (e.g., MIC values, PK profiles) .

- FAIR data principles : Deposit datasets in repositories like Zenodo with unique DOIs and standardized metadata .

Q. What ethical and regulatory steps are required for preclinical this compound research?

- Animal welfare compliance : Follow ARRIVE guidelines for in vivo studies, including ethical review board approvals .

- GDPR compliance : Anonymize human-derived fungal isolates and obtain granular consent for data reuse .

- Hazard reporting : Document occupational exposure limits (OELs) for this compound in lab safety protocols .

Contradiction and Knowledge Gap Analysis

Q. How should researchers address discrepancies in this compound’s reported mechanism of action?

- Comparative assays : Test this compound and griseofulvin side-by-side in tubulin polymerization assays .

- Live-cell imaging : Use fluorescently tagged tubulin to visualize microtubule dynamics in real-time .

- Review synthesis : Publish critical reviews reconciling historical data with recent findings, highlighting methodological disparities .

Q. What frameworks guide hypothesis-driven research on this compound’s off-target effects?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.